N-Acetyl-L-arginine

Catalog No.
S703299
CAS No.
155-84-0
M.F
C8H16N4O3
M. Wt
216.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-arginine

CAS Number

155-84-0

Product Name

N-Acetyl-L-arginine

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneazaniumyl)pentanoate

Molecular Formula

C8H16N4O3

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1

InChI Key

SNEIUMQYRCDYCH-LURJTMIESA-N

SMILES

CC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]

Synonyms

N-Acetyl-L-arginine;155-84-0;N-ALPHA-L-ACETYL-ARGININE;N2-Acetyl-L-arginine;(S)-2-Acetamido-5-guanidinopentanoicacid;N-a-Acetyl-L-arginine;Ac-Arg-OH.2H2O;N-Alpha-Acetyl-L-ArginineDihydrate;N-ALPHA-ACETYL-L-ARGININE;(2S)-5-carbamimidamido-2-acetamidopentanoicacid;Nalpha-Acetyl-l-arginine;Arginine,N2-acetyl-;N-ACETYL-L-ARGININEDIHYDRATE;(2S)-5-[(diaminomethylidene)amino]-2-acetamidopentanoicacid;2-Acetamido-5-Guanidinovalericacid;nalpha-acetylarginine;N-Ac-L-Arg-OH;PubChem12888;N-acetyl-(L)-arginine;Maybridge1_002433;UNII-TQ7DL04CAE;N(2)-acetyl-L-arginine;N~2~-acetyl-L-arginine;TQ7DL04CAE;AC1L27IO

Canonical SMILES

CC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]

Isomeric SMILES

CC(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-]
  • Increased bioavailability: N-Acetyl-L-arginine bypasses the breakdown in the digestive tract, potentially leading to higher levels reaching the bloodstream compared to L-arginine PubMed: .
  • Increased stability: N-Acetyl-L-arginine is more stable at physiological pH than L-arginine, making it potentially better suited for research applications PubChem: .

These characteristics have made N-Acetyl-L-arginine a valuable tool in various scientific research areas, including:

Cardiovascular Health

  • Endothelial function: Studies suggest that N-Acetyl-L-arginine, combined with N-acetylcysteine, may improve endothelial function, potentially benefiting cardiovascular health in patients with conditions like type 2 diabetes PubMed: .
  • Blood pressure: Research on the effects of N-Acetyl-L-arginine on blood pressure is mixed. While some studies show potential benefits, others haven't observed significant effects PubMed: . Further research is needed to clarify its role in blood pressure management.

Other Potential Applications

  • Wound healing: N-Acetyl-L-arginine is a precursor to nitric oxide, which plays a role in wound healing. However, research on its direct application in wound healing remains limited PubMed.
  • Erectile dysfunction: Some studies suggest that N-Acetyl-L-arginine might improve erectile function, but the evidence is inconclusive and further research is needed PubMed.
  • Origin: N-Ac-L-Arg can be synthesized in a lab or produced naturally in the body through the breakdown of N-acetylated proteins by enzymes called hydrolases []. L-arginine itself is found in various foods like red meat, poultry, fish, and dairy [].
  • Significance in Research: N-Ac-L-Arg is gaining interest for its potential health benefits related to its role as a precursor to L-arginine. L-arginine is converted in the body to nitric oxide (NO), a molecule involved in blood vessel relaxation, immune function, and cell signaling [, ].

Molecular Structure Analysis

N-Ac-L-Arg shares the core structure of L-arginine with an additional acetyl group (CH3CO) attached to its N-terminal end. This modification affects its chemical properties compared to L-arginine [].


Chemical Reactions Analysis

  • Synthesis: N-Ac-L-Arg can be synthesized through various chemical reactions, but the specific methods are not readily available in scientific literature for public access.
  • Decomposition: The breakdown pathways of N-Ac-L-Arg likely involve hydrolysis by enzymes, similar to the breakdown of N-acetylated proteins [].
  • Other Reactions: Research is ongoing to explore if N-Ac-L-Arg participates in other relevant reactions within the body.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of N-Ac-L-Arg, such as melting point, boiling point, and solubility, is currently limited in publicly available scientific databases.

  • Improved L-Arginine Availability: The N-acetyl group might protect N-Ac-L-Arg from degradation in the digestive system, potentially leading to increased L-arginine availability in the body.
  • Modulation of NO Production: N-Ac-L-Arg might influence the production or activity of enzymes involved in NO synthesis, although the specifics remain unclear.

Physical Description

Solid

XLogP3

-1

UNII

TQ7DL04CAE

Other CAS

155-84-0

General Manufacturing Information

L-Arginine, N2-acetyl-: ACTIVE

Dates

Modify: 2023-08-15

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